4-Dimethylaminomethyl-cyclohexylamine

Overview

Description

Molecular Structure Analysis

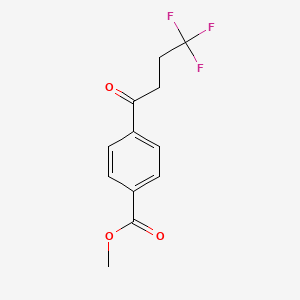

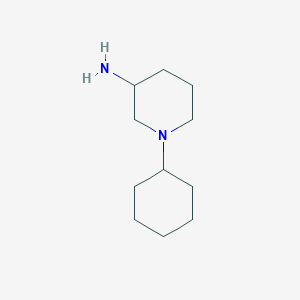

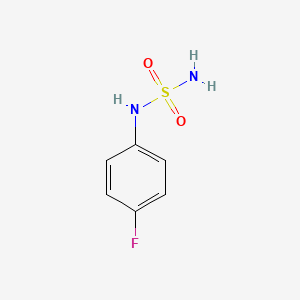

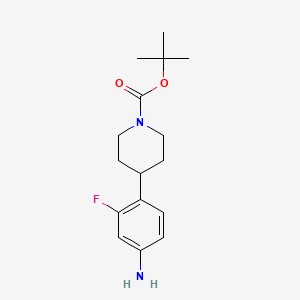

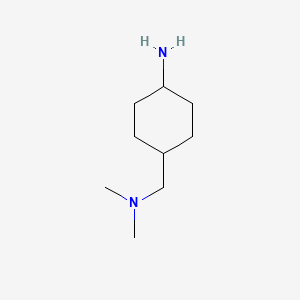

The molecular structure of 4-Dimethylaminomethyl-cyclohexylamine is represented by the linear formula C9H20N2 . The InChI code for this compound is 1S/C9H20N2/c1-11(2)7-8-3-5-9(10)6-4-8/h8-9H,3-7,10H2,1-2H3 .Physical And Chemical Properties Analysis

4-Dimethylaminomethyl-cyclohexylamine is a colorless liquid . Its molecular weight is 156.27 .Scientific Research Applications

Synthesis of Porous Organic Polymers

The compound is used in the synthesis of 4,4’-methylenebis(cyclohexylamine)-based porous organic polymers . These polymers are synthesized via nucleophilic substitution reactions .

Uptaking Iodine

These polymers have been found to be effective in uptaking iodine . The adsorption capacities of these polymers in iodine vapor are as high as 3.77 and 2.74 g g−1 . The removal efficiencies of iodine in iodine-cyclohexane solution are 97% and 73%, respectively .

Fluorescence Sensing to Dinitrophenol

The polymers also show fluorescence sensing performances for dinitrophenol (DNP) . The Stern–Volmer quenching constants (Ksv) of these polymers for fluorescence quenching of DNP are 4.04 × 103 and 4.42 × 103 L mol−1, respectively .

Radioactive Iodine Capture

The polymers can be used to efficiently capture radioactive iodine , which is a major nuclear waste . This is particularly important as radioactive iodine can cause environmental pollution and pose serious threats to human health .

Green Energy Development

The development and application of nuclear energy, which is a green energy source, can be facilitated by the effective removal of radioactive iodine . This is where the polymers synthesized using “4-Dimethylaminomethyl-cyclohexylamine” come into play .

Environmental Protection

By helping to capture radioactive iodine, these polymers contribute to environmental protection . They help prevent the long-term accumulation of 129I, a type of radioactive iodine, which can cause environmental pollution .

Mechanism of Action

Target of Action

It is known that similar compounds can interact with various cellular components, influencing their function .

Mode of Action

This interaction could potentially alter cellular processes, leading to the observed effects .

Biochemical Pathways

It is plausible that the compound could influence various pathways, depending on its targets and mode of action .

Pharmacokinetics

Therefore, it is difficult to outline its impact on bioavailability .

Result of Action

It is known that similar compounds can have various effects, such as altering cellular processes or inducing toxicity .

Action Environment

The action, efficacy, and stability of 4-Dimethylaminomethyl-cyclohexylamine can be influenced by various environmental factors. These could include the presence of other compounds, pH, temperature, and the specific characteristics of the biological system in which the compound is present .

properties

IUPAC Name |

4-[(dimethylamino)methyl]cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-11(2)7-8-3-5-9(10)6-4-8/h8-9H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYWFZJIINVRGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Dimethylaminomethyl-cyclohexylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.